Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

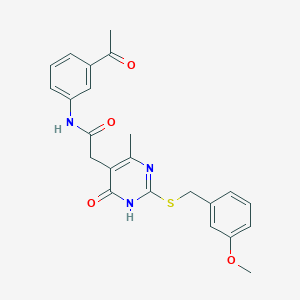

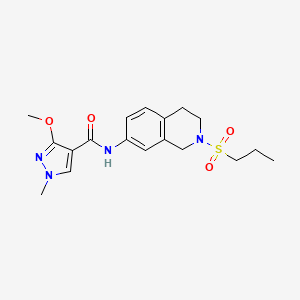

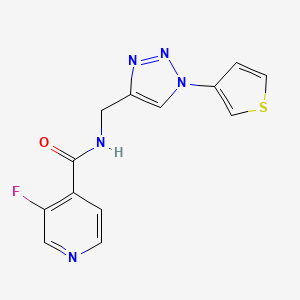

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a trifluoromethoxy group attached to a phenyl ring, which is known to be a significant substituent in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a trifluoromethoxy group attached to a phenyl ring, and an acetate group linked to the thiazole ring via an amine .Chemical Reactions Analysis

Esters, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethoxy group might increase the compound’s stability and lipophilicity .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a compound similar to Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate, specifically ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, has been determined using X-ray methods. This study provides insights into the molecular arrangement and stability influenced by intra- and intermolecular hydrogen bonds, essential for understanding the compound's physical and chemical properties (DyaveGowda et al., 2002).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis of similar ethyl thiazolyl acetate derivatives, highlighting their potential in creating novel compounds through various chemical reactions. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized, demonstrating the versatility of thiazolyl acetates in chemical synthesis (Mohamed, 2021).

Molecular Docking and Enzyme Inhibition Studies

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, closely related to the compound , have been synthesized and evaluated for their enzyme inhibition activities. This research indicates the potential biomedical applications of these compounds, such as in the development of inhibitors for specific enzymes (Babar et al., 2017).

Pharmacological Activities

Related compounds, such as ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, have been synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities. These findings underscore the potential therapeutic applications of thiazolyl acetates in treating various conditions (Attimarad et al., 2017).

Antimicrobial Activity

Ethyl thiazolyl acetates have also been investigated for their antimicrobial properties. For instance, certain derivatives have shown effectiveness against bacteria and fungi, highlighting their potential as biocidal agents (Abdel‐Hafez, 2003).

Antioxidant and Antimicrobial Activities

Other research has focused on the synthesis of thiazolopyrimidine derivatives from ethyl thiazolyl acetates, revealing moderate to good antioxidant and antimicrobial activities. This suggests potential uses in pharmaceuticals and biotechnology (Youssef & Amin, 2012).

Safety and Hazards

Mechanism of Action

Thiazoles

Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), and abafungin (an antifungal drug) . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Esters

Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of applications from plastics to pharmaceuticals.

Properties

IUPAC Name |

ethyl 2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3S/c1-2-21-12(20)7-10-8-23-13(19-10)18-9-3-5-11(6-4-9)22-14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINWZSAQKGSGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)